molecular formula C15H16O3S2 B2758837 1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol CAS No. 400081-08-5

1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol

Cat. No.: B2758837
CAS No.: 400081-08-5
M. Wt: 308.41
InChI Key: DGCBBLQTZSEPEX-UHFFFAOYSA-N
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Description

1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol is a bifunctional organosulfur compound featuring both sulfanyl (S–) and sulfonyl (SO₂–) groups attached to a propanol backbone. This structure confers unique reactivity and physical properties, making it valuable in asymmetric catalysis and pharmaceutical intermediate synthesis. The sulfonyl group acts as a strong electron-withdrawing moiety, while the sulfanyl group contributes to nucleophilic reactivity.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-phenylsulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3S2/c16-13(11-19-14-7-3-1-4-8-14)12-20(17,18)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCBBLQTZSEPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(CS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol typically involves the reaction of phenylsulfanyl and phenylsulfonyl precursors with a suitable propanol derivative. One common method includes the use of phenylsulfanyl chloride and phenylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to the corresponding sulfide.

    Substitution: Both phenylsulfanyl and phenylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

  • Common Method : Reaction of phenylsulfanyl and phenylsulfonyl precursors with propanol derivatives.
  • Industrial Production : Utilizes continuous flow reactors and advanced purification techniques such as chromatography.

Scientific Research Applications

1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol has been investigated for various applications across multiple scientific disciplines:

Chemistry

  • Building Block in Organic Synthesis : Serves as a precursor for synthesizing more complex molecules. It can undergo various reactions, including oxidation, reduction, and substitution.
  • Reactivity : The compound can be oxidized to form sulfoxides or sulfones and reduced to produce sulfides.

Biology

  • Biological Activity : The compound is being explored for its interactions with biomolecules, particularly its potential as an enzyme inhibitor. Research indicates that it may modulate biological pathways through its interactions with specific molecular targets .

Medicine

  • Therapeutic Properties : Investigated for potential antimicrobial and anticancer activities. Initial studies have shown promising results in inhibiting cancer cell proliferation, suggesting its utility in developing new cancer therapies .
  • Mechanism of Action : It interacts with enzymes and receptors, potentially leading to modulation of their activity, which is crucial for therapeutic efficacy.

Industry

  • Advanced Materials Development : The compound is utilized in creating materials with specific chemical and physical properties, enhancing the performance of coatings and other industrial applications.

Case Studies

  • Anticancer Activity : A study focused on related compounds demonstrated that derivatives of this compound exhibited significant antiproliferative effects against human cancer cell lines (HCT-116 and MCF-7), with IC50 values ranging from 1.9 to 7.52 µg/mL. This indicates strong potential for further development in anticancer drug formulation .
  • Biological Interactions : Research has shown that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways, highlighting their role as potential therapeutic agents in metabolic disorders .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for organic synthesis; undergoes oxidation/reduction reactions.
BiologyInvestigated for enzyme inhibition; potential interactions with biomolecules.
MedicineExplored for antimicrobial and anticancer activities; shows significant antiproliferative effects.
IndustryUtilized in advanced materials development; enhances coatings' properties.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol involves its interaction with various molecular targets. The phenylsulfanyl and phenylsulfonyl groups can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

a. 1-(Allyloxy)-3-(phenylsulfonyl)propan-2-ol ()

  • Structure : Replaces the phenylsulfanyl group with an allyloxy moiety.
  • Synthesis : Prepared via epoxide ring-opening with benzenesulfinic acid (28.3% yield).
  • Key Properties : Isolated as a colorless oil; characterized by $ ^1 \text{H} $ and $ ^{13} \text{C} $ NMR.
  • Application : Intermediate in asymmetric catalysis, leveraging the sulfonyl group as a directing group .

b. 1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol ()

  • Structure : Contains halogen (Cl, F) and methoxy substituents on aromatic rings.
  • Key Properties : Higher molecular weight (C₁₆H₁₆ClFO₅S) and polarizability due to electronegative groups.
  • Application: Potential pharmacological activity inferred from structural similarity to sulfonylurea hypoglycemic agents .

c. 1-(1-((4-Methoxyphenyl)thio)-3-(phenylsulfonyl)propyl)pyrrolidin-2-one ()

  • Structure: Incorporates a pyrrolidinone ring and 4-methoxyphenylthio group.
  • Synthesis : Copper-catalyzed hydrothiolation of allenamides (81% yield).
  • Application : Demonstrates regio- and stereoselectivity in hydrothiolation reactions .
Pharmacological and Industrial Relevance
  • β-Blockers: Propranolol () and Visken () feature propanol backbones with amino/aryloxy groups, contrasting with the target’s sulfur-based substituents.
  • Toxicity : Compounds like Visken (TDLo = 2200 mg/kg in rats) underscore the importance of substituent choice in toxicity profiles .

Biological Activity

1-(Phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol, also known by its CAS number 400081-08-5, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activities associated with this compound, drawing from diverse research sources.

Chemical Structure

The compound features a phenylsulfanyl group and a phenylsulfonyl group attached to a propanol backbone. Its structure is crucial for understanding its interaction with biological systems.

Biological Activities

1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of phenolic structures in related compounds has been linked to their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

2. Antimicrobial Properties
There is evidence suggesting that compounds with sulfanyl and sulfonyl groups possess antimicrobial activities. Studies have shown that these functional groups can disrupt microbial cell membranes or inhibit essential enzymes, leading to reduced viability of bacteria and fungi .

3. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases where these pathways are dysregulated, such as cancer .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various phenolic compounds, including derivatives of this compound. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .

Case Study 2: Antimicrobial Testing

In a series of tests against common pathogenic bacteria and fungi, this compound demonstrated notable inhibitory effects. The minimum inhibitory concentration (MIC) values were comparable to established antimicrobial agents, indicating its potential use as a natural preservative or therapeutic agent .

Research Findings

Activity Mechanism Reference
AntioxidantScavenging free radicals
AntimicrobialDisruption of microbial membranes
Enzyme inhibitionInhibition of metabolic enzymes

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The phenolic hydroxyl groups may form hydrogen bonds with enzymes or receptors, altering their activity and influencing biochemical pathways.

Q & A

Q. What are the recommended synthetic routes for 1-(phenylsulfanyl)-3-(phenylsulfonyl)-2-propanol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with sulfonation and thiolation reactions. A common approach includes:

  • Step 1: Sulfonation of a propanol derivative using phenylsulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to form the sulfonyl intermediate.
  • Step 2: Thiolation via nucleophilic substitution or coupling reactions, using phenylsulfanyl groups introduced via mercaptobenzene derivatives.
  • Optimization Tips:
    • Use controlled temperatures (e.g., 10°C during exothermic steps, reflux for completion) to minimize side reactions .
    • Employ catalysts like Pd-based complexes for cross-coupling steps to enhance regioselectivity .
    • Monitor purity via intermediates using column chromatography or recrystallization .

Q. How should researchers characterize the structural and purity aspects of this compound?

Methodological Answer: Combined analytical techniques are critical:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., sulfonyl and sulfanyl moieties). Compare chemical shifts with PubChem-deposited data for validation .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection to assess purity (>98% for biological assays) .
  • X-ray Crystallography: For absolute configuration verification, particularly if the compound exhibits chiral centers. Collaborate with crystallography facilities to resolve complex structures .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of this compound be resolved?

Methodological Answer: Contradictions in biological activity (e.g., antimicrobial vs. cytotoxic effects) require systematic validation:

  • Replicate Studies: Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls) to eliminate variability .
  • Dose-Response Analysis: Perform IC50/EC50 curves across multiple concentrations to identify biphasic effects or threshold-dependent activity .
  • Mechanistic Profiling: Use knockout cell lines or enzyme inhibition assays to isolate molecular targets (e.g., kinase or protease inhibition) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer: Advanced computational tools can guide synthetic or interaction studies:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended .
  • Molecular Docking: Simulate interactions with biological targets (e.g., proteins) using AutoDock Vina. Validate with experimental binding assays .
  • Reactivity Descriptors: Use Hammett constants or Fukui indices to model substituent effects on sulfonyl/sulfanyl groups .

Q. How can researchers optimize purification strategies for this compound when scaling up synthesis?

Methodological Answer: Scalable purification requires balancing efficiency and yield:

  • Continuous Flow Chromatography: Implement automated systems with gradient elution to handle larger batches while maintaining resolution .
  • Crystallization Screening: Test solvent mixtures (e.g., ethanol/water) to maximize crystal yield. Use differential scanning calorimetry (DSC) to identify optimal crystallization temperatures .
  • Quality Control: Integrate inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of purity during synthesis .

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